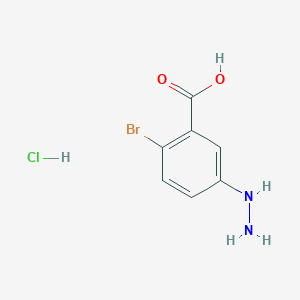
2-Bromo-5-hydrazinylbenzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-hydrazinylbenzoic acid hydrochloride is 1S/C7H7BrN2O2.ClH/c8-6-2-1-4 (10-9)3-5 (6)7 (11)12;/h1-3,10H,9H2, (H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-5-hydrazinylbenzoic acid hydrochloride is a powder that is stored at 4°C . It has a molecular weight of 267.51 .Mécanisme D'action
The mechanism of action of 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound hydrochloride has been found to inhibit the activity of several protein kinases, including Akt and ERK, which are known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound hydrochloride has been found to have several biochemical and physiological effects on cancer cells. Studies have shown that this compound hydrochloride can induce apoptosis, or programmed cell death, in cancer cells. This compound hydrochloride has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride. One area of research is the development of more potent and selective this compound analogs that can be used for cancer treatment. Another area of research is the investigation of the mechanisms of action of this compound hydrochloride in cancer cells. Finally, there is a need for more studies to investigate the safety and toxicity of this compound hydrochloride in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride involves the reaction of 2-bromo-5-nitrobenzoic acid with hydrazine hydrate in the presence of a reducing agent. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of a hydrazone intermediate. The hydrazone intermediate is then treated with hydrochloric acid to yield the final product, this compound hydrochloride.
Applications De Recherche Scientifique
2-Bromo-5-hydrazinylbenzoic acid;hydrochloride hydrochloride has been found to possess several unique properties that make it useful for a variety of scientific research applications. One of the most significant applications of this compound hydrochloride is in the field of cancer research. Studies have shown that this compound hydrochloride has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet provides more detailed information .
Propriétés
IUPAC Name |
2-bromo-5-hydrazinylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJGSNIBDYDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2902492.png)
![2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid](/img/structure/B2902493.png)
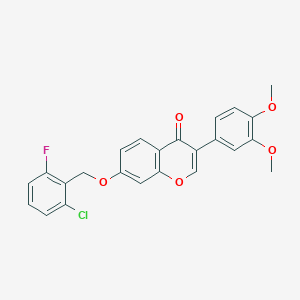


![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2902499.png)

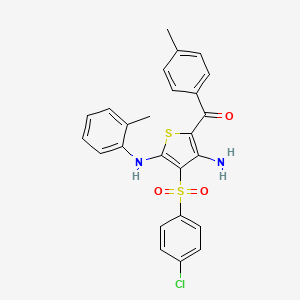
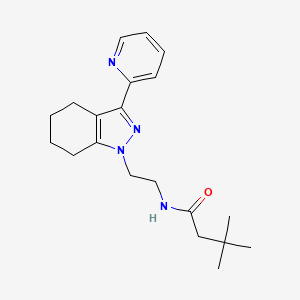
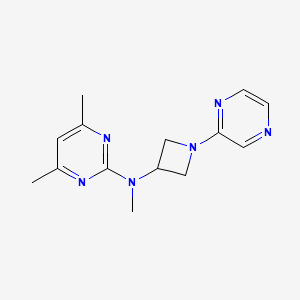
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902510.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2902513.png)
